Cas no 329006-74-8 (L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-)

L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- structure
329006-74-8 structure
Product Name:L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-
CAS-nummer:329006-74-8
MF:C79H142N18O20S2
MW:1728.21139764786
CID:1454066
Update Time:2024-08-25

L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-
    • L-Leucine, L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- (9CI)
    • Inchi: 1S/C79H142N18O20S2/c1-23-46(18)64(97-74(111)55(32-42(10)11)90-67(104)49(24-26-118-21)87-66(103)48(20)84-65(102)47(19)85-69(106)52(29-39(4)5)92-75(112)58(37-98)95-76(113)62(81)44(14)15)77(114)83-35-60(100)82-36-61(101)86-51(28-38(2)3)70(107)93-56(34-59(80)99)72(109)91-54(31-41(8)9)73(110)96-63(45(16)17)78(115)88-50(25-27-119-22)68(105)89-53(30-40(6)7)71(108)94-57(79(116)117)33-43(12)13/h38-58,62-64,98H,23-37,81H2,1-22H3,(H2,80,99)(H,82,100)(H,83,114)(H,84,102)(H,85,106)(H,86,101)(H,87,103)(H,88,115)(H,89,105)(H,90,104)(H,91,109)(H,92,112)(H,93,107)(H,94,108)(H,95,113)(H,96,110)(H,97,111)(H,116,117)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1
    • InChI-sleutel: PWSCYNVCUKDURO-LAALOURHSA-N
    • LACHT: C(O)(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Berekende eigenschappen

  • Exacte massa: 1727.00986

Experimentele eigenschappen

  • Dichtheid: 1.182±0.06 g/cm3(Predicted)
  • Kookpunt: 1840.7±65.0 °C(Predicted)
  • PSA: 592.24
  • pka: 3.41±0.10(Predicted)
Aanbevolen leveranciers
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD